Methyl 8-amino-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Description
While direct data on Methyl 8-amino-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is absent in the provided evidence, its structure can be inferred from analogs. The compound features a triazolopyridine core with a cyclopropyl group at position 3, a methyl ester at position 6, and an amino group at position 8. These substituents influence physicochemical properties, such as solubility, stability, and biological activity. Cyclopropane rings are known to enhance metabolic stability and modulate lipophilicity in medicinal chemistry contexts .
Properties
IUPAC Name |
methyl 8-amino-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-17-11(16)7-4-8(12)10-14-13-9(6-2-3-6)15(10)5-7/h4-6H,2-3,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRJLZVOPQWTJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C(=NN=C2C(=C1)N)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401149473 | |
| Record name | Methyl 8-amino-3-cyclopropyl-1,2,4-triazolo[4,3-a]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401149473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927802-06-0 | |
| Record name | Methyl 8-amino-3-cyclopropyl-1,2,4-triazolo[4,3-a]pyridine-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=927802-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 8-amino-3-cyclopropyl-1,2,4-triazolo[4,3-a]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401149473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization Approach
A common approach to access the triazolo[4,3-a]pyridine scaffold is through the cyclization of appropriately substituted pyridine derivatives with hydrazine or related reagents to form the triazole ring. This method allows for regioselective formation of the fused heterocycle.
Functional Group Introduction
- Cyclopropyl group : Usually introduced via nucleophilic substitution or cross-coupling reactions starting from halogenated triazolopyridine intermediates.
- Methyl carboxylate : Typically introduced through esterification of the corresponding carboxylic acid or direct use of methyl ester derivatives during synthesis.
- Amino group : Can be introduced by nucleophilic aromatic substitution or reduction of nitro precursors.
Reported Preparation Methods and Experimental Data
While direct literature on the exact preparation of methyl 8-amino-3-cyclopropyl-triazolo[4,3-a]pyridine-6-carboxylate is limited, related synthetic routes for similar triazolo[4,3-a]pyridine derivatives provide insight.
These steps are adapted from synthetic protocols for related triazolo[4,3-a]pyridine compounds, indicating that the synthesis is a multi-step process involving halogenation, palladium-catalyzed coupling, ring cyclization, and functional group transformations.
Representative Synthetic Route (Hypothetical)
- Starting Material : 6-chloropyridine derivative with methyl ester at position 6.
- Halogenation : Bromination at position 3 using NBS.
- Cyclopropyl Introduction : Palladium-catalyzed Suzuki or Stille coupling with cyclopropyl boronic acid or equivalent.
- Triazole Ring Formation : Reaction with hydrazine hydrate or substituted hydrazines to form the fused triazolo ring.
- Amination : Introduction of amino group at position 8 via nucleophilic substitution or reduction of a nitro precursor.
Analytical and Yield Data Summary
| Reaction Step | Yield (%) | Reaction Conditions | Notes |
|---|---|---|---|
| Bromination (NBS, chloroform) | 60 | Reflux 5 h + RT 14 h | Intermediate formation |
| Palladium-catalyzed coupling | 12.2 | Pd catalyst, Cs2CO3, 1,4-dioxane, 120°C, 3 h | Introduction of cyclopropyl group |
| Cyclization to triazolo ring | Variable | Hydrazine derivatives, reflux | Formation of fused heterocycle |
| Amination | Variable | Nucleophilic substitution or reduction conditions | Amino group installation |
Research Findings and Considerations
- The low yield in the palladium-catalyzed step suggests optimization is necessary, potentially by varying ligands, bases, solvents, or reaction times.
- Cyclization conditions must be carefully controlled to ensure regioselectivity and avoid side reactions.
- Amination strategies depend on the availability of suitable precursors and may require protection/deprotection steps.
- No direct MSDS or detailed physical data are available publicly for this compound, indicating it is likely a specialty chemical synthesized on demand.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-amino-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) and alkyl halides under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, primary amines, and various substituted triazolopyridines, depending on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of triazolo-pyridine compounds exhibit promising antimicrobial properties. Methyl 8-amino-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate has been studied for its efficacy against various bacterial strains. In vitro studies demonstrated that this compound can inhibit the growth of resistant strains of bacteria, making it a candidate for further development as an antimicrobial agent .
Anticancer Properties
This compound has also shown potential in cancer research. Studies suggest that it can induce apoptosis in cancer cells by modulating specific signaling pathways. For instance, it has been observed to affect the PI3K/Akt pathway, which is crucial in cell survival and proliferation . Further exploration into its structure-activity relationship could lead to the development of more potent anticancer agents.
Neuropharmacology
Cognitive Enhancement
this compound has been investigated for its effects on cognitive functions. Preliminary studies indicate that it may enhance memory and learning capabilities in animal models. The compound's interaction with neurotransmitter systems such as acetylcholine and glutamate is believed to underlie these cognitive benefits .
Potential in Treating Neurodegenerative Diseases
Given its neuroprotective properties, this compound holds promise for treating neurodegenerative diseases like Alzheimer's and Parkinson's. Research indicates that it may help reduce oxidative stress and inflammation in neuronal cells, which are critical factors in the progression of these diseases .
Synthetic Applications
Building Block for Drug Development
this compound serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its unique structural features allow chemists to modify it easily to create new derivatives with enhanced biological activity .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 8-amino-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition of enzyme activity or modulation of receptor function. The compound’s ability to interact with multiple targets makes it a versatile tool in drug discovery and development .
Comparison with Similar Compounds
Substituent Variations at Position 3
The cyclopropyl group in the target compound distinguishes it from analogs with methyl, ethyl, or isopropyl substituents. For example:
- 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS 1031619-88-1): Features a methyl group at position 3 and a carboxylic acid at position 4. Its molecular weight (177.16 g/mol) and predicted logP (0.74) suggest higher polarity compared to the methyl ester derivative .
Key Insight : Cyclopropyl substituents balance steric hindrance and lipophilicity, offering improved pharmacokinetic profiles over bulkier alkyl groups .
Functional Group Variations at Position 6
The methyl ester in the target compound contrasts with carboxylic acid or ethyl ester derivatives:
- 3-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate (CAS 1550302-69-6): A methoxy group at position 3 and methyl ester at 6 yield a molecular weight of 207.19 g/mol. Its predicted pKa (2.21) indicates weak acidity, whereas the amino group in the target compound would confer basicity .
Key Insight : Methyl esters enhance metabolic stability relative to ethyl esters, while carboxylic acids improve water solubility but may reduce cell permeability .
Amino Group Positional Isomerism
The amino group at position 8 in the target compound differs from analogs with amines at position 6:
Key Insight: The position of the amino group influences electronic distribution and intermolecular interactions, affecting both solubility and target engagement.
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Cyclopropyl vs. Methyl : Cyclopropyl groups reduce oxidative metabolism in vivo compared to methyl, enhancing half-life .
- Amino Group Position: Position 8 amines may reduce off-target interactions compared to position 6, as seen in kinase inhibitor design .
- Ester vs. Acid : Methyl esters improve oral bioavailability over carboxylic acids, which often require prodrug strategies .
Biological Activity
Methyl 8-amino-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C10H11N5O2
- Molecular Weight : 219.23 g/mol
- CAS Number : 75525622
The compound features a triazole ring fused with a pyridine structure, which is known to enhance its bioactivity through various mechanisms.
- Inhibition of Enzymes :
- Antiviral Activity :
- Cytotoxic Effects :
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Study 1: Cancer Immunotherapy
A study focused on the use of this compound in combination with other immunotherapeutic agents showed enhanced antitumor activity in mouse models. The compound's ability to inhibit IDO1 led to increased T-cell activation and reduced tumor growth rates compared to controls .
Case Study 2: Antiviral Applications
Research assessing the antiviral potential of triazole derivatives indicated that this compound exhibited moderate antiviral activity against specific viral strains. The study highlighted the need for further exploration into its mechanism and efficacy in clinical settings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
